2-Bromo-4-nitropyridine
Overview
Description
2-Bromo-4-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2 . It is used in various chemical reactions and has significant applications in the field of chemistry .
Synthesis Analysis
The synthesis of nitropyridines, including 2-Bromo-4-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction gives the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitropyridine is characterized by a pyridine ring with a bromine atom and a nitro group attached to it . The bromine ion is nearly coplanar with the pyridine ring, while the two oxygen atoms of the nitro group are displaced above and below the ring .
Chemical Reactions Analysis
In chemical reactions, 2-Bromo-4-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage .
Physical And Chemical Properties Analysis
2-Bromo-4-nitropyridine is a solid substance. It has a melting point of 64°C and a predicted boiling point of 286.1±20.0 °C. The predicted density of this compound is 1.833±0.06 g/cm3 .
Scientific Research Applications
Crystal Structure Analysis
2-Bromo-4-nitropyridine N-oxide exhibits interesting structural properties. It forms an orthorhombic crystal system with the Br ion nearly coplanar with the pyridine ring. This structure facilitates the formation of C-H···O hydrogen bonds, linking molecules into pairs. These dimers are arranged into layers, held together by van der Waals contacts. This structural arrangement is vital for understanding the compound's physical properties and potential applications in materials science (Hanuza et al., 2002).
Solvent Reactivity
The reactivity of various derivatives of nitropyridines, including 2-bromo-4-nitropyridine, has been studied in different solvents. The findings indicate that a higher polarity of the solvent accelerates substitution processes, particularly affecting substituents in specific positions relative to the nitro-group. These insights are crucial for developing synthesis methods for various aminopyridine derivatives (Hertog & Jouwersma, 1953).
Spectroscopic Studies
2-Bromo-4-nitropyridine has been extensively studied using spectroscopic methods. For example, its Fourier transform Raman and infrared spectra have been recorded and analyzed. These studies are essential for understanding the vibrational properties of the molecule, which can inform its potential applications in various fields, such as sensing and materials science (Sundaraganesan et al., 2005).
Molecular Docking Studies
Computational studies, including molecular docking, have been conducted on derivatives of 2-bromo-4-nitropyridine. These studies help predict the binding orientation, affinity, and activity of these compounds when interacting with specific proteins. This research is crucial for drug discovery and understanding the biological activity of these molecules (Abraham et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVITJKRFRRQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287685 | |
Record name | 2-bromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitropyridine | |
CAS RN |
6945-67-1 | |
Record name | 6945-67-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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